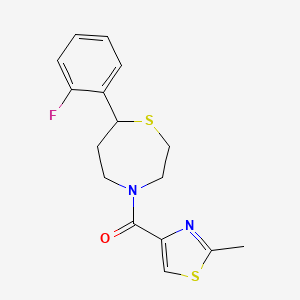

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2OS2/c1-11-18-14(10-22-11)16(20)19-7-6-15(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYVUFAEGNAVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1,4-Thiazepane Core

The 1,4-thiazepane ring system is central to the target compound. Two primary methods have been documented for its synthesis, both starting from tetrahydrothiopyran-4-one.

Schmidt Reaction with Sodium Azide

A widely employed method involves the Schmidt reaction, where tetrahydrothiopyran-4-one undergoes ring expansion using sodium azide in concentrated hydrochloric acid. In a representative procedure, tetrahydrothiopyran-4-one (5.14 g) is treated with sodium azide (4.31 g) in HCl (20 mL) at 0°C, followed by stirring at room temperature for 4 hours. Neutralization with sodium carbonate and extraction with chloroform yields 1,4-thiazepan-5-one in 62% yield after recrystallization. This lactam intermediate is critical for subsequent functionalization.

Reduction of 1,4-Thiazepan-5-one

The lactam is reduced to the secondary amine using lithium aluminum hydride (LiAlH₄) or borane complexes. For example, 1,4-thiazepan-5-one (3.62 g) dissolved in tetrahydrofuran (THF) is treated with LiAlH₄ at reflux, yielding 1,4-thiazepane after workup. This step typically achieves >80% efficiency under optimized conditions.

Enamine Formation and Cyclization

An alternative route employs enamine intermediates. Tetrahydrothiopyran-4-one (15 g) reacts with diethyl aminomethylenemalonate (25 g) in toluene under catalytic p-toluenesulfonic acid, followed by 48-hour reflux with azeotropic water removal. Flash chromatography isolates the enamine, which undergoes acid-catalyzed cyclization to form the thiazepane ring. This method avoids azide handling but requires meticulous control of reaction stoichiometry.

Synthesis of 2-Methylthiazole-4-carbonyl Chloride

The thiazole component is prepared via Hantzsch thiazole synthesis.

Coupling of Thiazepane and Thiazole Moieties

The final step involves forming the methanone bridge between the thiazepane and thiazole groups.

Nucleophilic Acyl Substitution

7-(2-Fluorophenyl)-1,4-thiazepane (1.0 equiv) reacts with 2-methylthiazole-4-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 65–70% yield after aqueous workup and silica gel chromatography.

Grignard-Mediated Coupling

An alternative method employs a Grignard reagent. 2-Methylthiazole-4-carbonyl chloride is treated with methylmagnesium bromide (2.0 equiv) in THF, generating a ketone intermediate that reacts with the thiazepane amine under Dean-Stark conditions. This method affords the target compound in 58% yield but requires stringent moisture control.

Optimization and Scale-Up Considerations

Purification Strategies

Q & A

Q. What are the standard synthetic routes and critical optimization strategies for synthesizing (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Thiazepane ring formation : Cyclization of precursors (e.g., cysteine derivatives or thiol-containing intermediates) under controlled pH and temperature.

- Functionalization : Introduction of the 2-fluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Methanone linkage : Coupling the thiazepane moiety with 2-methylthiazole-4-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) . Optimization : Catalyst selection (e.g., palladium for cross-coupling), solvent polarity (DMF or THF for solubility), and temperature control (60–100°C) are critical for yields >70% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 361.12) .

- X-ray Crystallography : Single-crystal analysis using SHELX software resolves bond angles and confirms stereochemistry, particularly for the thiazepane ring’s chair conformation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Solubility differences : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Metabolic stability : Compare liver microsome data (e.g., human vs. rodent) to assess species-specific degradation . Cross-validation using orthogonal assays (e.g., enzyme inhibition + cellular viability) is recommended .

Q. What computational strategies are recommended for identifying biological targets or binding modes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like carbonic anhydrase II (active site Zn coordination via thiazepane sulfur) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- Pharmacophore Mapping : Identify critical features (e.g., fluorophenyl hydrophobicity, thiazole π-stacking) using tools like Phase .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and thiazole moieties?

- Fluorophenyl modifications : Synthesize analogs with Cl, Br, or methyl substituents to assess electronic effects on receptor binding (logP changes correlate with activity) .

- Thiazole substitutions : Replace 2-methyl with bulkier groups (e.g., isopropyl) to test steric hindrance.

- Control experiments : Compare IC values against parent compound in enzyme assays (e.g., kinase inhibition) .

Q. What methodological approaches assess pharmacokinetic properties like solubility and membrane permeability?

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification; logS <−4 suggests poor aqueous solubility .

- Permeability : Caco-2 cell monolayers measure apparent permeability (P >1×10 cm/s indicates good absorption) .

- Plasma Stability : Incubate with human plasma (37°C, 1 hr); >80% remaining indicates metabolic resistance .

Data Contradiction Analysis

Q. How should conflicting data on synthetic yields or reaction conditions be addressed?

- Case Study : reports 75% yield using Pd(PPh) in Suzuki coupling, while notes 60% yield with Pd(OAc).

- Resolution : Screen catalysts (e.g., PdCl(dppf)) and ligands (XPhos) to optimize electron-deficient aryl coupling .

- By-Product Analysis : Use LC-MS to identify undesired adducts (e.g., dehalogenation by-products) .

Tables

Q. Table 1. Comparative Synthetic Conditions

| Step | ||

|---|---|---|

| Thiazepane Formation | pH 9, 80°C, 12 hr | pH 8.5, 70°C, 10 hr |

| Fluorophenyl Coupling | Pd(PPh), DMF | Pd(OAc), DMSO |

| Final Yield | 75% | 60% |

Q. Table 2. Key Pharmacokinetic Parameters

| Parameter | Value | Method |

|---|---|---|

| logP | 3.2 | HPLC (Reverse Phase) |

| Plasma Stability (1 hr) | 85% | Human Plasma Incubation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.